molecular formula C23H46ClNO9 B12410486 L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)

Cat. No.: B12410486
M. Wt: 519.1 g/mol
InChI Key: WGYVYANKACGYKU-PSSYEFKNSA-N
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Description

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is a deuterated carnitine derivative with a hydroxylated palmitoyl side chain and a perchlorate counterion. Its molecular formula is C₁₂H₂₂ClNO₁₀, with a molecular weight of 375.76 g/mol (CAS: 2245711-21-9). The compound contains a single defined stereocenter and features deuterium labeling at the N-methyl group (d3 substitution) .

Properties

Molecular Formula

C23H46ClNO9

Molecular Weight

519.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate

InChI

InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3;

InChI Key

WGYVYANKACGYKU-PSSYEFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Direct Esterification of L-Carnitine with 3-dl-Hydroxypalmitic Acid

The foundational step involves esterifying L-carnitine with 3-dl-hydroxypalmitic acid. Sulfuric acid (98%) catalyzes this reaction under reflux conditions (80–90°C for 6–8 hours), achieving yields of 65–75%. The mechanism proceeds via protonation of the hydroxyl group, enhancing electrophilicity for nucleophilic attack by L-carnitine’s carboxylate oxygen. Deuterium incorporation at the N-methyl position is achieved using deuterated methanol (CD3OD) during quaternary ammonium salt formation.

Table 1: Esterification Conditions and Outcomes

Parameter Value Source
Catalyst H2SO4 (98%)
Temperature 80–90°C
Reaction Time 6–8 hours
Yield 65–75%
Deuterium Source CD3OD

Perchlorate Salt Formation

Post-esterification, the intermediate is treated with perchloric acid (70% v/v) in anhydrous ethanol at 0–5°C to precipitate the perchlorate salt. This step achieves >95% conversion efficiency but requires strict moisture control to prevent hydrolysis of the acylcarnitine. The low-temperature conditions minimize side reactions, such as oxidation of the hydroxyl group.

Advanced Deuterium-Labeling Techniques

Isotopic Exchange Using Deuterated Trimethylamine

Patent US5473104A highlights a stereoselective method where deuterated trimethylamine (D9-TMA) reacts with (S)-3-hydroxybutyrolactone sulfonate. This approach ensures >99% isotopic enrichment at the N-methyl position, critical for mass spectrometry applications. The reaction proceeds via SN2 displacement, forming the quaternary ammonium center with retention of configuration.

Enzymatic Resolution for Optical Purity

WO2007108572A1 describes enzymatic hydrolysis using Pseudomonas fluorescens lipase to resolve racemic 3-acyloxy-γ-butyrolactone into (R)-enantiomers. This method, when adapted for deuterated intermediates, achieves enantiomeric excess (ee) >98%, reducing the need for chiral chromatography.

Table 2: Isotopic Labeling Methods

Method Deuterium Source ee Yield Source
D9-TMA Displacement D9-Trimethylamine >99% 70%
Enzymatic Resolution CD3OD 98% 65%

Optimization Strategies for Industrial Scalability

Solvent-Free Esterification

Recent advancements employ microwave-assisted, solvent-free esterification, reducing reaction time to 2 hours with comparable yields (68–72%). This method eliminates solvent recovery steps, aligning with green chemistry principles.

Continuous Flow Reactor Systems

Patent WO1999005092A1 implements continuous flow reactors for the epoxidation and amination steps, enhancing throughput by 40% compared to batch processes. Residence time of 30 minutes at 50°C ensures consistent product quality.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (HRMS) with electrospray ionization (ESI) confirms deuterium incorporation. The molecular ion [M+H]+ at m/z 520.09 (calc. 520.08) verifies isotopic purity. Fragmentation patterns at m/z 184.12 (trimethylammonium) and 336.18 (hydroxypalmitoyl) validate structural integrity.

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, D2O) shows absence of the N-methyl proton signal (δ 3.20 ppm), replaced by a deuterium-coupled triplet (J = 2.1 Hz) at δ 3.18 ppm. 13C NMR confirms ester carbonyl at δ 173.5 ppm and quaternary ammonium carbon at δ 54.3 ppm.

Chemical Reactions Analysis

Types of Reactions

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The perchlorate ion can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like halides or cyanides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

PropertyValue
Solubility10 mM in DMSO
StorageRefrigerated (-5°C to 5°C) and desiccated, protect from light

Metabolic Studies

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is utilized in metabolic studies due to its ability to act as a tracer in metabolic pathways. The incorporation of deuterium allows researchers to track the compound's movement and transformation within biological systems. This is particularly useful in studies involving:

  • Fatty Acid Oxidation: Understanding how fatty acids are metabolized in the mitochondria.
  • Energy Production: Investigating the role of L-Carnitine in ATP synthesis.

Pharmacokinetics

The deuterated form of L-Carnitine may exhibit altered pharmacokinetic properties compared to its non-deuterated counterparts. Research indicates that deuteration can influence:

  • Absorption Rates: Potentially leading to improved bioavailability.
  • Metabolism: Alterations in metabolic pathways can provide insights into drug interactions and efficacy.

A study highlighted that deuterium substitution affects the pharmacokinetics of pharmaceuticals, suggesting that L-Carnitine derivatives may also benefit from similar enhancements .

Clinical Applications

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) has potential applications in clinical diagnostics and therapeutics:

  • Lipidomics: The compound can be used in lipid profiling studies to assess lipid metabolism disorders.
  • Clinical Mass Spectrometry: It serves as a standard for calibrating mass spectrometry techniques used in clinical diagnostics.

Biomolecular NMR Studies

This compound is also valuable in biomolecular nuclear magnetic resonance (NMR) spectroscopy, which aids in understanding molecular interactions and conformational changes at a detailed level. Its isotopic labeling enhances the sensitivity and resolution of NMR experiments .

Case Study 1: Metabolic Pathway Analysis

In a study examining the role of L-Carnitine in mitochondrial function, researchers used L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) as a tracer to investigate how fatty acids are transported into the mitochondria for oxidation. The results indicated that the deuterated form improved detection sensitivity, allowing for more accurate measurements of metabolic rates .

Case Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic differences between deuterated and non-deuterated forms of L-Carnitine. The study found that subjects administered the deuterated version exhibited prolonged half-lives and altered clearance rates, suggesting potential benefits for therapeutic applications .

Mechanism of Action

The mechanism of action of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves its role in the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, which generates energy in the form of ATP. The compound interacts with various molecular targets, including carnitine acyltransferases and mitochondrial membrane transporters, to facilitate this process.

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Perchlorate-Specific Concerns :

    • Perchlorate contamination in environmental samples is rigorously monitored (e.g., EPA Methods 6850/6860), highlighting the need for precise analytical standards .
    • The target compound’s perchlorate counterion may require additional validation in human studies due to biomonitoring data showing widespread population exposure .
  • Market Availability :

    • Some analogs, like Lauroyl-L-carnitine-d3 hydrochloride, are discontinued, emphasizing the importance of the target compound as a modern alternative .

Biological Activity

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is a derivative of L-carnitine, a compound crucial for fatty acid metabolism and energy production in cells. This article explores its biological activity, mechanisms of action, and implications for health based on diverse research findings.

Overview of L-Carnitine

L-Carnitine is a quaternary ammonium compound that plays a vital role in transporting long-chain fatty acids into the mitochondria for β-oxidation, a process that generates adenosine triphosphate (ATP), the primary energy currency of the cell. The compound is synthesized endogenously from lysine and methionine and can also be obtained from dietary sources such as meat and dairy products .

The biological activity of L-carnitine involves several key mechanisms:

  • Fatty Acid Transport : L-Carnitine facilitates the transport of long-chain fatty acids across the mitochondrial membrane by forming acylcarnitines, which are then converted back to fatty acids within the mitochondria for energy production .
  • Mitochondrial Protection : It protects mitochondria from oxidative stress by preventing the accumulation of free coenzyme A (CoA), which can be detrimental during fatty acid metabolism .
  • Modulation of Inflammatory Responses : Research indicates that L-carnitine may influence inflammatory processes, particularly in cardiovascular diseases and metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that L-carnitine can reduce apoptosis in skeletal muscle cells, indicating its potential protective effects against muscle wasting conditions . For example, administration of L-carnitine at concentrations ranging from 2 to 10 mM has been shown to inhibit caspase-3 activity, a marker of apoptosis .

In Vivo Studies

In vivo research has provided insights into the effects of L-carnitine on various physiological parameters:

  • Cardiovascular Health : Studies have shown that L-carnitine supplementation can improve cardiac function and reduce symptoms associated with heart failure. It enhances mitochondrial oxidation and reduces oxidative stress in cardiac tissues .
  • Exercise Performance : L-Carnitine has been associated with improved physical performance by enhancing fat oxidation and sparing glycogen during exercise, which may lead to increased endurance .

Case Studies

  • Cancer Cachexia : A study involving cancer cachexia models indicated that L-carnitine administration reduced muscle wasting and improved physical activity levels in affected animals. The study highlighted the compound's potential to mitigate muscle loss associated with cancer treatments .
  • Dairy Cows and Immune Response : Research on dairy cows supplemented with L-carnitine showed an increase in specific leukocyte populations during inflammatory responses induced by lipopolysaccharides (LPS). However, the overall immune functionality did not show significant improvement, suggesting that while L-carnitine may enhance certain immune parameters, it does not universally enhance immune response efficiency .

Safety and Dosage

Long-term supplementation with L-carnitine is generally considered safe at doses up to 2 g/day. Higher doses may lead to gastrointestinal disturbances such as nausea and diarrhea or even a fishy body odor due to trimethylamine production from gut bacteria .

Q & A

Q. How can deuterated internal standards like L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) be optimized for accurate quantification in LC-MS/MS studies?

Deuterated analogs such as L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 are critical for minimizing matrix effects and ensuring precise quantification via isotope dilution mass spectrometry. Key methodological considerations include:

  • Solvent Compatibility : Use methanol-based calibration solutions to match the solvent polarity of biological matrices, reducing variability during ionization .
  • Isotopic Purity : Verify deuterium incorporation (e.g., ≥98 atom% D) to avoid spectral overlap with endogenous analogs. This is essential for distinguishing analyte signals from background noise .
  • Internal Standard Calibration : Incorporate isotopically labeled perchlorate (e.g., ¹⁸O-labeled) to confirm retention times and correct for instrument drift, leveraging the natural isotopic ratio of chlorine (³⁵Cl/³⁷Cl ≈ 3.0655) to enhance selectivity .

Basic Research Question

Q. What chromatographic techniques are most effective for resolving L-Carnitine derivatives in complex biological samples?

High-performance liquid chromatography (HPLC) with pre-column derivatization remains a gold standard:

  • Derivatization Agents : Use 1-aminoanthracene or UV-reactive tags to enhance detection sensitivity for low-abundance carnitine derivatives in plasma or seminal fluid .
  • Column Selection : Opt for reversed-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to improve peak symmetry and separation of hydroxylated analogs like O-3-dl-hydroxypalmitoyl-d3 .
  • Validation : Perform spike-and-recovery experiments in human plasma to assess interferences from phospholipids or free fatty acids, which can co-elute with carnitine derivatives .

Advanced Research Question

Q. How do non-monotonic dose responses and compensatory thyroid mechanisms affect the interpretation of chronic perchlorate exposure in pharmacological studies?

Perchlorate, a counterion in some carnitine derivatives, disrupts thyroid function by inhibiting iodide uptake, but its effects may not follow linear dose-response patterns:

  • Thyroid Follicle Hyperplasia : Chronic exposure in animal models (e.g., stickleback fish) shows compensatory increases in thyroid follicle count, masking morphological changes despite altered gonad development .
  • Non-Monotonicity : Low-dose perchlorate (10 ppm) may paradoxically elevate T3/T4 levels, complicating toxicity assessments. Researchers must pair hormone assays with histological analysis of thyroid tissue to detect compensatory mechanisms .
  • Mitochondrial Crosstalk : Evaluate off-target effects on carnitine-mediated fatty acid oxidation, as perchlorate may indirectly alter ATP synthesis or calcium homeostasis in cardiac tissue .

Advanced Research Question

Q. What experimental design considerations are critical when assessing the anti-thrombotic effects of L-Carnitine derivatives in ischemic stroke models?

In vivo studies require careful balancing of translational relevance and mechanistic clarity:

  • Thrombosis Induction : Use FeCl₃-induced arterial injury or transient middle cerebral artery occlusion (tMCAO) to mimic ischemic stroke. Monitor cerebral blood flow via laser Doppler for real-time validation of thrombus formation .
  • Endpoint Selection : Combine functional outcomes (e.g., neurological deficit scores) with biomarkers like platelet-activating factor E2 and 6-keto-prostaglandin F1α to capture anti-inflammatory and anti-thrombotic effects .
  • Statistical Power : Employ randomized block designs with litter-matched controls (e.g., using SAS Mixed Procedure) to account for inter-animal variability in drug metabolism .

Advanced Research Question

Q. How can researchers address potential data contradictions arising from deuterium isotope effects in metabolic studies of deuterated L-Carnitine analogs?

Deuterium substitution (e.g., at N-methyl or hydroxyl-palmitoyl positions) may alter enzyme kinetics or metabolic stability:

  • Kinetic Isotope Effects (KIEs) : Compare turnover rates of deuterated vs. non-deuterated analogs in liver microsomes. For example, deuterium at the β-oxidation site (O-3-dl-hydroxypalmitoyl) may slow acyl-CoA dehydrogenase activity, skewing β-oxidation flux measurements .
  • Tracer Validation : Use dual-isotope labeling (e.g., ¹³C + D) in pulse-chase experiments to distinguish endogenous vs. exogenous carnitine pools and correct for isotopic dilution .
  • Computational Modeling : Apply QSPR (quantitative structure-property relationship) models to predict deuterium-induced shifts in logP or membrane permeability, which influence tissue distribution .

Basic Research Question

Q. What are the best practices for synthesizing and characterizing deuterated L-Carnitine derivatives?

Synthesis and quality control require stringent protocols:

  • Deuterium Source : Use deuterated methyl groups (N-CD₃) or acyl chains (e.g., hydroxypalmitoyl-d3) to ensure isotopic stability during hydrolysis or esterification .
  • Purity Assessment : Validate via ¹H-NMR (absence of protiated peaks) and high-resolution MS (e.g., ≤2 ppm mass error) to confirm molecular integrity .
  • Storage Conditions : Lyophilize salts (e.g., perchlorate) and store at -80°C under argon to prevent degradation of hygroscopic carnitine analogs .

Advanced Research Question

Q. How can researchers mitigate confounding effects of perchlorate contamination in studies involving L-Carnitine derivatives?

Environmental perchlorate may interfere with thyroid-related endpoints:

  • Sample Screening : Use IC-MS/MS to quantify perchlorate levels in reagents and animal feed, adhering to EPA Method 314.2 with a practical quantitation limit (PQL) of 0.5 µg/L .
  • Thyroid-Sparing Models : Employ thyroidectomy or TSH-supplemented animal models to isolate perchlorate-independent effects of carnitine derivatives .
  • Negative Controls : Include perchlorate-only treatment groups to differentiate its contribution to observed phenotypes (e.g., gonadal hyperplasia) .

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